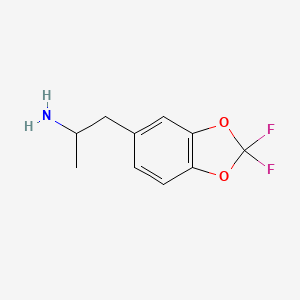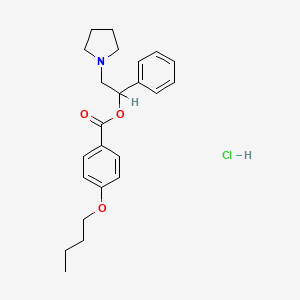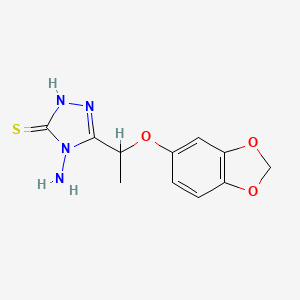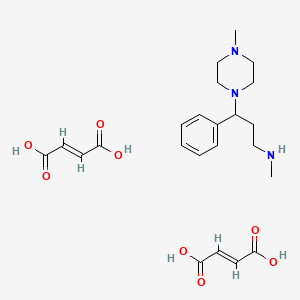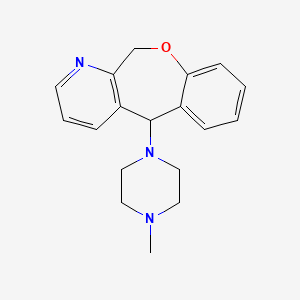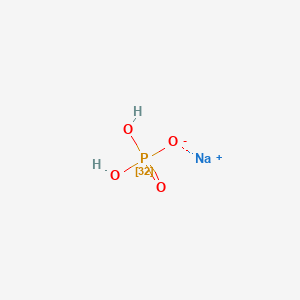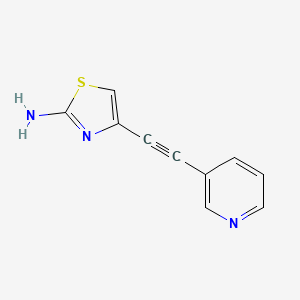
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indole core substituted with a dichlorophenyl group and a hydroxymethylpropylamino methylene side chain. Its unique configuration makes it a subject of interest in synthetic chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the dichlorophenyl group through electrophilic substitution reactions. The hydroxymethylpropylamino methylene side chain is then attached using nucleophilic substitution reactions under controlled conditions to ensure the (Z)-configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and reactors to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Allylamine: An unsaturated amine with applications in polymerization and pharmaceuticals.
Thiopropamine: A stimulant drug with a structure similar to amphetamine.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((1-(hydroxymethyl)propyl)amino)methylene)-, (Z)- stands out due to its unique indole core and the specific arrangement of its substituents. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
172371-98-1 |
|---|---|
Molekularformel |
C19H18Cl2N2O2 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1-(2,6-dichlorophenyl)-3-(1-hydroxybutan-2-yliminomethyl)indol-2-ol |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-2-12(11-24)22-10-14-13-6-3-4-9-17(13)23(19(14)25)18-15(20)7-5-8-16(18)21/h3-10,12,24-25H,2,11H2,1H3 |
InChI-Schlüssel |
ONQHJEHFBHLASM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)N=CC1=C(N(C2=CC=CC=C21)C3=C(C=CC=C3Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


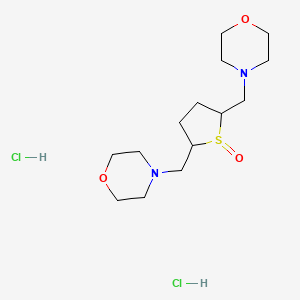
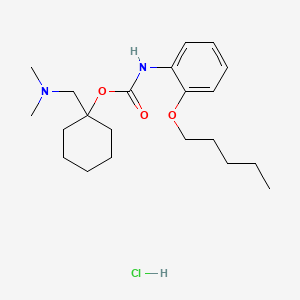
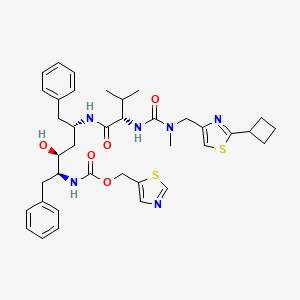
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)


